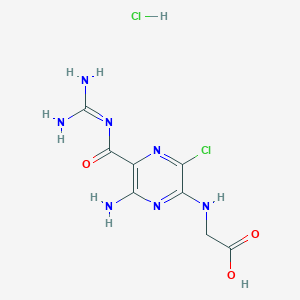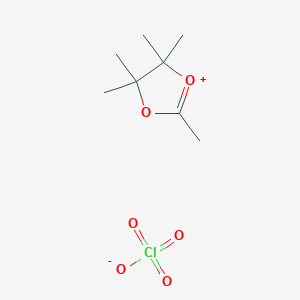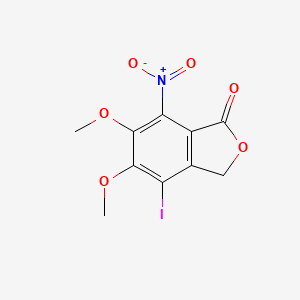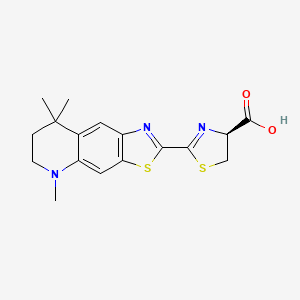
CycLuc12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CycLuc12 is a cyclic alkylaminoluciferin substrate specifically designed for firefly luciferase . This compound is known for its high sensitivity and stability, making it a valuable tool in bioluminescence assays. The molecular formula of this compound is C17H19N3O2S2, and it has a molecular weight of 361.48 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CycLuc12 involves the formation of a cyclic structure through a series of chemical reactions. The key steps include the alkylation of an aminoluciferin precursor followed by cyclization to form the cyclic alkylaminoluciferin structure. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings to achieve consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
CycLuc12 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function as a luciferase substrate.
Common Reagents and Conditions
Oxidation: this compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reducing agents like sodium borohydride can reduce this compound under controlled conditions.
Substitution: Nucleophilic substitution reactions can occur with this compound, where nucleophiles replace specific functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound typically results in the formation of oxyluciferin, a key intermediate in bioluminescence .
Wissenschaftliche Forschungsanwendungen
CycLuc12 has a wide range of applications in scientific research:
Chemistry: Used in bioluminescence assays to study enzyme kinetics and reaction mechanisms.
Biology: Employed in cell-based assays to monitor gene expression and cellular processes.
Medicine: Utilized in diagnostic assays for detecting specific biomarkers and pathogens.
Industry: Applied in high-throughput screening for drug discovery and environmental monitoring.
Wirkmechanismus
CycLuc12 functions as a substrate for firefly luciferase, an enzyme that catalyzes the oxidation of luciferin to produce light. The mechanism involves the binding of this compound to the active site of luciferase, followed by oxidation and the release of light. This bioluminescent reaction is highly sensitive and can be used to detect minute quantities of luciferase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Luciferin: Another luciferase substrate but with a different structure and lower stability compared to CycLuc12.
Aminoluciferin: A precursor to this compound, used in similar bioluminescence assays but with different sensitivity and stability profiles.
Uniqueness of this compound
This compound stands out due to its cyclic structure, which provides enhanced stability and sensitivity in bioluminescence assays. This makes it a preferred choice for applications requiring high precision and reliability .
Eigenschaften
Molekularformel |
C17H19N3O2S2 |
|---|---|
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
(4S)-2-(5,8,8-trimethyl-6,7-dihydro-[1,3]thiazolo[4,5-g]quinolin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C17H19N3O2S2/c1-17(2)4-5-20(3)12-7-13-10(6-9(12)17)18-15(24-13)14-19-11(8-23-14)16(21)22/h6-7,11H,4-5,8H2,1-3H3,(H,21,22)/t11-/m1/s1 |
InChI-Schlüssel |
KNODTRNYUXCDTA-LLVKDONJSA-N |
Isomerische SMILES |
CC1(CCN(C2=CC3=C(C=C21)N=C(S3)C4=N[C@H](CS4)C(=O)O)C)C |
Kanonische SMILES |
CC1(CCN(C2=CC3=C(C=C21)N=C(S3)C4=NC(CS4)C(=O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




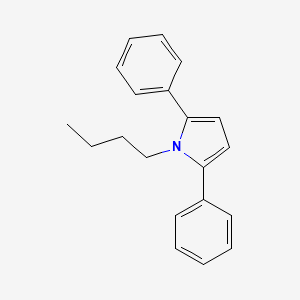
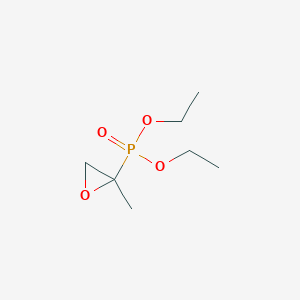
![N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14761300.png)
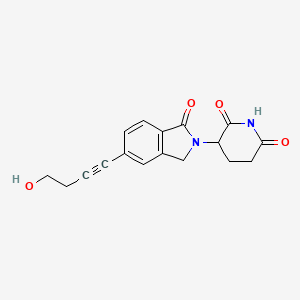
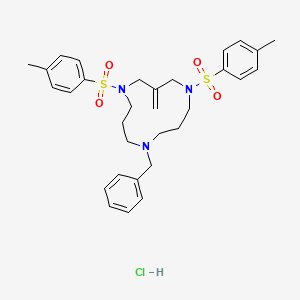
![dihydro-3'H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2'-furan]](/img/structure/B14761314.png)
![(12R)-8-[4-[(2S)-2-aminopropanoyl]oxypiperidin-1-yl]-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;methanesulfonic acid](/img/structure/B14761316.png)


